molecular formula C19H27N3O5S B2913363 N1-allyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872975-80-9

N1-allyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2913363
CAS No.: 872975-80-9
M. Wt: 409.5
InChI Key: KWDZAWPXIRBDTM-UHFFFAOYSA-N
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Description

  • The mesitylsulfonyl group is introduced through a sulfonylation reaction.

  • Common reagents include mesitylene and sulfonyl chloride derivatives.

  • Reaction conditions usually involve low temperatures and the presence of a base like triethylamine.

  • Attachment of the Oxalamide Group

    • The oxalamide moiety is synthesized via amidation.

    • Reaction with oxalyl chloride and subsequent treatment with an amine results in the formation of the oxalamide group.

    • Solvents such as tetrahydrofuran or acetonitrile can be used, along with catalysts like N,N-dimethylaminopyridine (DMAP).

  • Industrial Production Methods

    • Large-scale production might involve continuous flow synthesis for efficiency.

    • Optimization of reaction conditions for yield and purity.

    • Usage of scalable reactors and in-line purification techniques.

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or diols.

      • Common oxidizing agents include peracids and osmium tetroxide.

    • Reduction

      • Reduction of the oxalamide group to amines can be achieved using reducing agents like lithium aluminum hydride.

      • Hydrogenation reactions can be performed at the allyl group.

    • Substitution

      • Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

      • Common reagents include sodium azide for substitution reactions.

    Major Products Formed

    • Epoxides and diols from oxidation.

    • Amines from reduction.

    • Substituted sulfonyl derivatives from substitution.

    Scientific Research Applications

    N1-allyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide finds applications in various scientific fields due to its unique structure:

    • Chemistry

      • Used as an intermediate in the synthesis of other complex molecules.

      • A versatile compound in studying reaction mechanisms.

    • Biology

      • Investigated for its potential as a biochemical probe.

      • Interaction studies with proteins and nucleic acids.

    • Medicine

      • Studied for its pharmacological properties.

    • Industry

      • Utilized in the production of advanced materials.

      • Potential use in the development of novel catalysts.

    Mechanism of Action

    • The compound’s effects are mediated through interactions with specific molecular targets.

    • For instance, the oxazinan ring and mesitylsulfonyl group can interact with enzyme active sites.

    • The oxalamide moiety is often involved in hydrogen bonding with biological targets.

    • Pathways include binding to proteins, altering enzyme activity, and modulating biochemical pathways.

    Comparison with Similar Compounds

    • N1-allyl-N2-mesityl-oxalamide

      • Similar core structure but lacks the oxazinan ring.

      • Different reactivity and biological activity profiles.

    • N1-allyl-N2-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)oxalamide

      • The tosyl group instead of the mesitylsulfonyl group.

      • Variations in solubility and reactivity.

    Unique Features

    • The presence of both the oxazinan ring and mesitylsulfonyl group provides unique reactivity.

    • The compound’s distinct structure allows for diverse applications in different scientific disciplines.

    That's a detailed look at N1-allyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. Anything specific you'd like to dive deeper into?

    Properties

    IUPAC Name

    N-prop-2-enyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H27N3O5S/c1-5-7-20-18(23)19(24)21-12-16-22(8-6-9-27-16)28(25,26)17-14(3)10-13(2)11-15(17)4/h5,10-11,16H,1,6-9,12H2,2-4H3,(H,20,23)(H,21,24)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KWDZAWPXIRBDTM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC=C)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H27N3O5S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    409.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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